6-Ethyl-6-azaspiro[3.4]octan-2-amine
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Overview
Description
6-Ethyl-6-azaspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6-azaspiro[3.4]octan-2-amine can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
6-Ethyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Methyl-6-azaspiro[3.4]octan-2-amine
- 2-Oxa-6-azaspiro[3.3]heptane
Comparison: 6-Ethyl-6-azaspiro[3.4]octan-2-amine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to 6-Methyl-6-azaspiro[3.4]octan-2-amine, the ethyl group may provide different steric and electronic effects. Similarly, the presence of an oxygen atom in 2-Oxa-6-azaspiro[3.3]heptane introduces additional functional group interactions.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-ethyl-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-2-11-4-3-9(7-11)5-8(10)6-9/h8H,2-7,10H2,1H3 |
InChI Key |
WGGBSLKUOJSWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CC(C2)N |
Origin of Product |
United States |
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